molecular formula C8H6N2O3S B1277546 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 79932-64-2

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No. B1277546
CAS RN: 79932-64-2
M. Wt: 210.21 g/mol
InChI Key: SLUJXUKOGZUFLT-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines, which are heterocyclic compounds containing a fused thiazole and pyrimidine ring system. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been achieved through different methods. One approach involves the reaction of 3,4-dihydro-2(H)-pyrimidone with chloroacetic acid, sodium acetate, and benzaldehyde to yield 3-oxo-2-[(Z)-1-phenylmethylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives with yields ranging from 60 to 92% . Another method includes the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate in boiling toluene to obtain thiazolo[3,2-a]pyrimidines . Additionally, the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil in the presence of triethylamine has been used to synthesize 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives has been elucidated using various analytical techniques. X-ray crystallography has been employed to determine the spatial structure of these compounds, revealing details such as the screw-boat conformation of the central pyrimidine ring and the orientation of substituents around the fused-ring moiety . The crystal structure of specific derivatives has been reported, providing insights into the geometric parameters and intramolecular interactions that influence the crystal packing .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The literature does not provide specific reactions for 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid, but related compounds have been used as starting materials for the synthesis of biologically active derivatives . The reactivity of these compounds can be influenced by the substituents on the aryl ring and the nature of the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are characterized by their spectroscopic data. Infrared (IR) and nuclear magnetic resonance (1H NMR) spectroscopy have been used to identify these compounds . The 1H NMR spectra typically contain signals corresponding to the amino group, methyl group at position 5 of the thiazolo[3,2-a]pyrimidine system, and the carboxamide NH group . The antimicrobial activity of some derivatives has been evaluated, showing activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Functionalized Compounds : This compound has been used to synthesize various derivatives, including primary and secondary amide derivatives. The synthesis involves reactions with amines, highlighting its utility in creating a diverse range of chemical structures (Peterlin-Mašič et al., 2000).
  • Crystallographic Analysis : The compound's structure and the effects of substituents on its molecular conformation and intermolecular interactions have been extensively studied. Such analyses provide insights into the compound's chemical behavior and potential applications (Nagarajaiah & Begum, 2014).

Biological Activity

  • Anti-Inflammatory Properties : Some derivatives of this compound have shown moderate anti-inflammatory activities, which indicates its potential in pharmaceutical applications. The specific structural modifications contributing to these activities have been a subject of research (Tozkoparan et al., 1999).
  • Antimicrobial Activity : Derivatives of 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid have also been synthesized and tested for their antimicrobial properties, offering a pathway for the development of new antimicrobial agents (Gein et al., 2015).

Applications in Synthesizing Novel Compounds

  • Formation of Heterocyclic Systems : This compound serves as a precursor in the synthesis of various heterocyclic systems, demonstrating its versatility in organic chemistry and drug development (Kappe & Roschger, 1989).
  • Synthesis of Thiazolopyrimidines : It has been used in the synthesis of thiazolopyrimidines, a class of compounds with potential biological activity. The process and conditions for these syntheses have been explored in detail (Kulakov et al., 2009).

properties

IUPAC Name

3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-4-3-14-8-9-2-5(7(12)13)6(11)10(4)8/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUJXUKOGZUFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424460
Record name 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

CAS RN

79932-64-2
Record name 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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